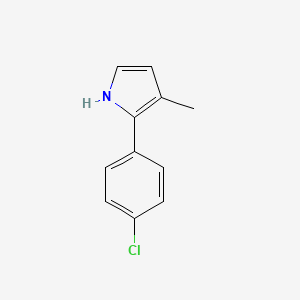

2-(4-chlorophenyl)-3-methyl-1H-pyrrole

説明

特性

分子式 |

C11H10ClN |

|---|---|

分子量 |

191.65 g/mol |

IUPAC名 |

2-(4-chlorophenyl)-3-methyl-1H-pyrrole |

InChI |

InChI=1S/C11H10ClN/c1-8-6-7-13-11(8)9-2-4-10(12)5-3-9/h2-7,13H,1H3 |

InChIキー |

CHSWBWWWOWFNRH-UHFFFAOYSA-N |

正規SMILES |

CC1=C(NC=C1)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Heterocycle Size: The target compound’s five-membered pyrrole contrasts with six-membered rings in PYR (pyridinone) and Fenvalerate (pyrethroid ester), impacting ring strain and electronic properties.

- Substituent Patterns : Dual chlorophenyl groups in the ethyl pyrrole derivative increase lipophilicity compared to the single chlorophenyl group in the target compound.

- Functional Groups: Fenvalerate’s ester and cyano groups enhance insecticidal activity , while indole derivatives leverage fused aromatic systems for anti-inflammatory effects .

Physicochemical Properties

- Lipophilicity : The chlorophenyl group increases logP values across analogs. For example, Fenvalerate (logP ~6.1) is highly lipophilic, favoring agrochemical applications , whereas the target compound (estimated logP ~3.5) may balance solubility and permeability for pharmaceutical use.

- Melting Points : Pyrazolone derivatives (e.g., ) exhibit high melting points (303–306°C) due to crystalline packing and hydrogen bonding , whereas pyrrole-based compounds likely have lower melting points.

準備方法

α-Hydroxyketone-Based MCR

A one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and amines under acetic acid catalysis provides polysubstituted pyrroles. For the target compound:

-

α-Hydroxyketone : 4-Chlorophenylglycolaldehyde

-

Oxoacetonitrile : 3-Oxobutanenitrile

-

Amine : Ammonium acetate

Conditions

Phenacyl Azide and α,β-Unsaturated Aldehyde Coupling

Phenacyl azides react with α,β-unsaturated aldehydes bearing a 4-chlorophenyl group at room temperature using thiourea as an organocatalyst.

Advantage : High atom economy and scalability.

Knorr Pyrrole Synthesis

The Knorr method utilizes α-aminoketones cyclized under acidic conditions. For 2-(4-chlorophenyl)-3-methyl-1H-pyrrole, the aminoketone 4 (4-chlorophenylacetone oxime) is treated with hydrochloric acid.

Procedure

-

Oxime Formation : 4-Chlorophenylacetone + hydroxylamine → oxime.

-

Reduction : Oxime → α-aminoketone using Zn/HCl.

-

Cyclization : HCl/EtOH reflux, 6 hours.

Post-Synthetic Functionalization

Chlorination of Pre-Formed Pyrroles

Ethyl 3-methyl-1H-pyrrole-2-carboxylate undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-methyl-1H-pyrrole-2-boronic acid with 4-chlorophenyl bromide provides an alternative route.

Comparative Analysis of Methods

Mechanistic and Structural Considerations

-

Regioselectivity : In MCRs, the 4-chlorophenyl group directs electrophilic substitution to the α-position of the pyrrole.

-

Crystallography : X-ray studies confirm planar pyrrole rings with dihedral angles of 60–80° between aryl substituents.

-

Spectroscopic Validation : ¹H NMR (CDCl₃) for 2-(4-chlorophenyl)-3-methyl-1H-pyrrole shows characteristic peaks at δ 6.85 (pyrrole-H), 7.35–7.45 (Ar-H), and 2.30 (CH₃).

Industrial and Environmental Considerations

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。